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Compound of Interest

Compound Name: New Red

Cat. No.: B1436909

For Researchers, Scientists, and Drug Development
Professionals

Introduction

Nile Red (also known as Nile blue oxazone) is a highly versatile and widely used lipophilic
fluorescent dye.[1][2] It is particularly valuable for the detection and quantification of
intracellular lipid droplets and for probing the hydrophobicity of various biological and synthetic
systems.[1][3] A key characteristic of Nile Red is its solvatochromism, meaning its fluorescence
emission spectrum is highly dependent on the polarity of its environment. In nonpolar
environments, such as the core of lipid droplets, it exhibits strong yellow-gold to red
fluorescence, while its fluorescence is minimal in aqueous, polar environments. This property
makes it an excellent tool for selectively visualizing and quantifying neutral lipids within live and
fixed cells and tissues.

Data Presentation
Physicochemical and Spectroscopic Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1436909?utm_src=pdf-interest
https://docs.aatbio.com/products/protocol/22190.pdf
https://file.medchemexpress.com/batch_PDF/HY-D0718/Nile-Red-DataSheet-MedChemExpress.pdf
https://docs.aatbio.com/products/protocol/22190.pdf
https://pubmed.ncbi.nlm.nih.gov/3972906/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Property Value Reference
Molecular Weight 318.37 g/mol
Formula C20H18N202

Soluble in DMSO, acetone,
Solubility and other organic solvents.

Poorly soluble in water.

Purity >98%

Store at -20°C, protected from

Storage ]
light.

Spectral Properties in Different Environments

Nile Red's excitation and emission maxima are highly sensitive to the surrounding environment.

This table summarizes its spectral properties in various contexts.
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) Excitation Max L.
Environment (nm) Emission Max (hm) Notes
nm

Strong yellow-gold

Neutral Lipids (e.g., emission. Ideal for
_ _ ~515 ~585 o
Triglycerides) lipid droplet
visualization.

Deep red emission.

Polar Lipids (e.g., Can be used to
o ~554 ~638 ] ]
Phospholipids) visualize cell
membranes.

A common solvent for

Methanol 552 636 o
characterization.
Quantum yield of 0.7
Dioxane 460 - has been reported in
this solvent.
Very weak
Water - 663
fluorescence.
Demonstrates the
n-Hexane - 526 blue-shift in non-polar
solvents.
Intermediate polarity
Ethyl Acetate - 602

solvent.

Experimental Protocols
Protocol 1: Live Cell Staining of Intracellular Lipid
Droplets

This protocol is suitable for the visualization of lipid droplets in living cells.
Materials:

» Nile Red (powder)
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» High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

e Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES
(HHBS)

e Cell culture medium (serum-free medium is recommended for dilution of the working

solution)
¢ Adherent or suspension cells
Procedure:
o Preparation of Stock Solution (1 mM):

o Dissolve the appropriate amount of Nile Red powder in high-quality, anhydrous DMSO to
make a 1 mM stock solution.

o Aliquot the stock solution into small volumes and store at -20°C, protected from light.

Avoid repeated freeze-thaw cycles.
e Preparation of Working Solution (200-1000 nM):

o Immediately before use, dilute the 1 mM Nile Red stock solution in pre-warmed serum-free
cell culture medium or a buffer of your choice (e.g., PBS or HHBS) to a final concentration
of 200-1000 nM.

o Vortex the solution well to ensure it is thoroughly mixed.
o Cell Staining:
o For Adherent Cells:
= Grow cells on coverslips or in an appropriate imaging dish.
= Aspirate the culture medium and wash the cells once with PBS.

» Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room
temperature or 37°C, protected from light.
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o For Suspension Cells:
» Centrifuge the cells (1-5 x 10° cells) to form a pellet.
» Resuspend the cell pellet in 500 pL of the Nile Red working solution.
» Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
e Washing (Optional):

o Since Nile Red has minimal fluorescence in aqueous media, a washing step is often
optional. However, for clearer imaging, you can wash the cells 2-3 times with PBS to
remove excess dye.

e Imaging:
o Image the cells immediately using a fluorescence microscope.

o For selective detection of neutral lipid droplets, use an excitation wavelength of 450-500
nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence).

o For red fluorescence, use an excitation wavelength of 515-560 nm and an emission
wavelength greater than 590 nm.

Protocol 2: Staining of Fixed Cells and Tissues

This protocol is suitable for staining lipid droplets in fixed samples.

Materials:

Nile Red stock solution (1 mM in DMSO)

4% Paraformaldehyde (PFA) in PBS

e PBS

Mounting medium

Cells grown on coverslips or tissue cryosections
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Procedure:
 Fixation:
o Fix cells or tissue sections with 4% PFA in PBS for 10-20 minutes at room temperature.

o Important: Avoid using fixatives that contain organic solvents like methanol or acetone, as
they can extract lipids.

e Washing:
o Wash the samples three times with PBS for 5 minutes each to remove the fixative.
e Staining:

o Prepare a Nile Red working solution by diluting the stock solution in PBS to a final
concentration of 300 nM to 1 uM.

o Incubate the fixed samples with the Nile Red working solution for 10-60 minutes at room
temperature, protected from light. The optimal staining time may vary depending on the
cell or tissue type.

e Washing:

o Wash the samples three times with PBS for 5 minutes each to remove unbound dye.
e Mounting and Imaging:

o Mount the coverslips or tissue sections with an appropriate mounting medium.

o Image the samples using a fluorescence microscope with the appropriate filter sets as
described in Protocol 1.

Diagrams
Experimental Workflow for Live Cell Lipid Droplet
Imaging
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Caption: Workflow for staining lipid droplets in live cells with Nile Red.

Signaling Pathway Context: Lipid Droplet Dynamics in
Drug Discovery

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1436909?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cellular Stimulus

Drug Candidate

Nutrient Excess
(e.g., Fatty Acids)

Cellular R

Altered Signaling Pathways
(e.g., mTOR, AMPK)

RN

Increased Lipid Synthesis Lipolysis

l

Lipid Droplet (LD)
Formation & Growth

Measurement

Nile Red Staining

Fluorescence Microscopy

Image Analysis:
LD number, size, intensity

Click to download full resolution via product page

Caption: Using Nile Red to quantify drug effects on lipid droplet dynamics.
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Applications in Research and Drug Development

o Studying Lipid Metabolism: Nile Red is instrumental in visualizing and quantifying changes in
cellular lipid stores in response to various stimuli, genetic modifications, or disease states.

¢ Drug Discovery:

o Screening for Compounds Affecting Lipid Storage: High-throughput screening assays can
utilize Nile Red to identify drugs that alter lipid accumulation, which is relevant for diseases
like obesity, diabetes, and fatty liver disease.

o Assessing Drug-Induced Steatosis: Nile Red can be used to evaluate the potential of drug
candidates to cause fatty liver (steatosis), a common form of drug toxicity.

o Drug Delivery Systems: Due to its hydrophobic nature, Nile Red can be used as a model
hydrophobic drug to study its encapsulation and release from nanoparticle-based drug
delivery systems.

e Environmental Science: Nile Red has been used to detect microplastics and other
hydrophobic pollutants in environmental samples.

Concluding Remarks

Nile Red is a powerful fluorescent probe for the study of cellular lipids. Its bright, environment-
sensitive fluorescence allows for the specific and effective visualization of intracellular lipid
droplets. The protocols and data provided here offer a comprehensive guide for researchers,
scientists, and drug development professionals to effectively utilize Nile Red in their
fluorescence microscopy experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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